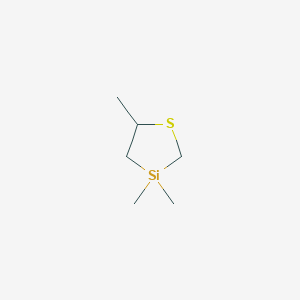
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine is an organic peroxide compound known for its role as a radical initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine typically involves the reaction of 2,6-diphenylpiperidine with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine undergoes various chemical reactions, primarily involving the decomposition of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions, making the compound useful in the production of polymers.
Common Reagents and Conditions
The decomposition of this compound is typically carried out under thermal conditions, often in the presence of a solvent such as toluene or benzene. The reaction temperature is carefully controlled to ensure efficient radical generation.
Major Products Formed
The primary products formed from the decomposition of this compound are free radicals, which can then react with monomers to form polymers. The specific nature of the polymer depends on the monomers used in the reaction.
Applications De Recherche Scientifique
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound is studied for its potential use in controlled drug delivery systems, where its decomposition can trigger the release of therapeutic agents.
Medicine: Research is ongoing into its use as a prodrug, where the compound’s decomposition releases active pharmaceutical ingredients.
Industry: It is employed in the production of high-performance polymers and as a crosslinking agent in the manufacture of rubber and plastics.
Mécanisme D'action
The mechanism of action of 4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine involves the thermal decomposition of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of radical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 4,4’-bis(tert-butylperoxy)valerate: Another organic peroxide used as a radical initiator in polymerization reactions.
Di-tert-butyl peroxide: A simpler peroxide compound with similar radical-generating properties.
Cumene hydroperoxide: Used in the production of phenol and acetone, with similar radical initiation capabilities.
Uniqueness
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine is unique due to its high thermal stability and ability to generate radicals at relatively lower temperatures compared to other peroxides. This makes it particularly valuable in applications requiring precise control over radical generation and polymerization processes.
Propriétés
Numéro CAS |
83982-31-4 |
|---|---|
Formule moléculaire |
C25H35NO4 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
4,4-bis(tert-butylperoxy)-2,6-diphenylpiperidine |
InChI |
InChI=1S/C25H35NO4/c1-23(2,3)27-29-25(30-28-24(4,5)6)17-21(19-13-9-7-10-14-19)26-22(18-25)20-15-11-8-12-16-20/h7-16,21-22,26H,17-18H2,1-6H3 |
Clé InChI |
FOTGXCVPHIVDDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC1(CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


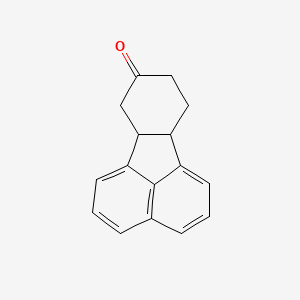
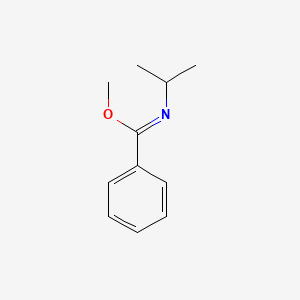
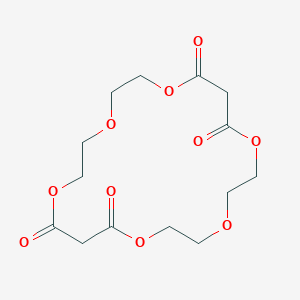
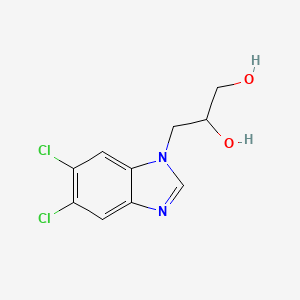
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
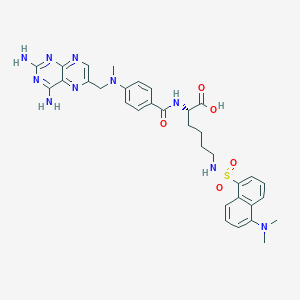


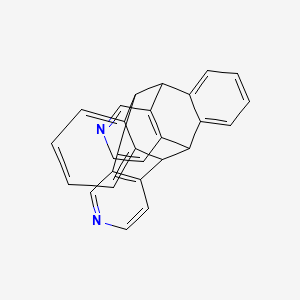
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
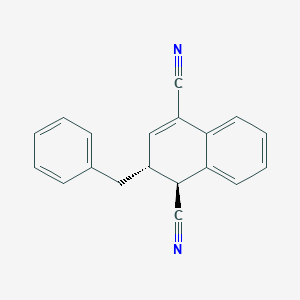
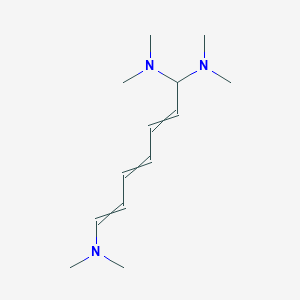
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
